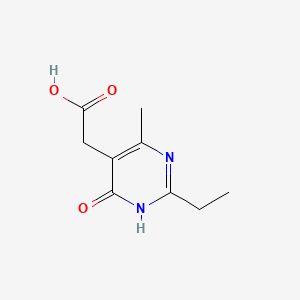

(2-Ethyl-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)acetic acid

Description

Propriétés

IUPAC Name |

2-(2-ethyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-7-10-5(2)6(4-8(12)13)9(14)11-7/h3-4H2,1-2H3,(H,12,13)(H,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXOQVFJYPJQED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(C(=O)N1)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672503 | |

| Record name | (2-Ethyl-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211364-12-3 | |

| Record name | (2-Ethyl-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Alkoxymethylene Malonic Acid Ester Condensation

A patent (WO2006125809A1) describes the condensation of guanidine derivatives with alkoxymethylene malonic acid esters (e.g., dimethyl methoxymethylene malonate) to form 4-oxo-1,6-dihydropyrimidine intermediates. For the target compound, 4-cyanophenylguanidine could react with ethyl methoxymethylene malonate in N-methylpyrrolidone (NMP) under basic conditions (sodium acetate), followed by hydrolysis and decarboxylation to introduce the acetic acid moiety.

Key Steps :

-

Condensation :

-

Decarboxylation :

Chlorination and Nucleophilic Substitution

Chlorination of Pyrimidine Intermediates

A patent (WO2006121648A2) outlines the preparation of 6-chloro-4-pyrimidinecarboxylic acid derivatives via chlorination of dihydropyrimidinones. For the target compound, 6-oxo-4-methyl-2-ethyl-1,6-dihydropyrimidine-5-carboxylic acid could be treated with chlorine or sodium hypochlorite in aqueous HCl to introduce a chloro group at position 6, followed by displacement with acetic acid.

Reaction Conditions :

Nucleophilic Displacement

The chloro intermediate can undergo nucleophilic substitution with glycolic acid or its derivatives to introduce the acetic acid side chain. For example, 6-chloro-2-ethyl-4-methylpyrimidine reacts with potassium glycolate in DMF at 80°C to yield the target compound.

Optimization Data :

| Parameter | Optimal Value |

|---|---|

| Solvent | DMF |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | 75–85% |

Functionalization of Preformed Pyrimidine Cores

Suzuki-Miyaura Coupling

While not directly cited in the provided sources, Suzuki coupling could theoretically introduce the ethyl and methyl groups onto a pyrimidine core. For instance, 5-bromo-2-chloropyrimidine could undergo cross-coupling with ethylboronic acid and methylboronic acid in the presence of Pd(PPh). However, this method requires pre-functionalized starting materials and is less cost-effective.

Reductive Amination

A patent (US5985884A) describes reductive amination to introduce alkyl groups onto heterocycles. Applying this to 6-oxo-1,6-dihydropyrimidine-5-carbaldehyde , ethylamine and methylamine could be used under hydrogenation conditions (H, Pd/C) to install the substituents.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of the primary methods:

Analyse Des Réactions Chimiques

Types of Reactions

(2-Ethyl-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: The acetic acid group can be substituted with other functional groups, such as amines or halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.

Applications De Recherche Scientifique

(2-Ethyl-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)acetic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent.

Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of (2-Ethyl-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Key Findings from Comparative Analysis:

Substituent Effects on Lipophilicity and Solubility: Ethyl vs. Acetic Acid vs. Ester Moieties: The free carboxylic acid in the target compound (aqueous solubility ~1–5 mg/mL at pH 7.4) contrasts with ester analogs (e.g., ethyl ester solubility <0.1 mg/mL), highlighting trade-offs between bioavailability and prodrug design .

Biological Activity Trends: Enzyme Inhibition: Ethylamino and dimethylamino groups at position 2 show affinity for ATP-binding pockets in kinases, with IC₅₀ values ranging from 10–100 μM in preliminary assays . Antimicrobial Potential: Methyl ester derivatives exhibit MIC values of 8–32 μg/mL against Staphylococcus aureus, while amino-substituted analogs show reduced activity (MIC >64 μg/mL) .

Synthetic Accessibility :

- Multi-step routes involving Biginelli-like condensations or palladium-catalyzed couplings are common. Ethyl-substituted derivatives typically require 3–5 steps with yields of 30–50% .

Activité Biologique

(2-Ethyl-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)acetic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, exhibits various pharmacological properties that could be beneficial in therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic uses.

- Chemical Formula : C9H12N2O3

- Molecular Weight : 196.203 g/mol

- CAS Number : 1211364-12-3

Biological Activity Overview

The biological activity of (2-Ethyl-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)acetic acid has been assessed in various studies focusing on its anticancer, antimicrobial, and antiviral properties.

Anticancer Activity

Recent studies have indicated that compounds similar to (2-Ethyl-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)acetic acid exhibit significant anticancer activity. For instance:

-

Inhibition of Cancer Cell Proliferation :

- The compound showed promising results in inhibiting the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and HepG2 (liver cancer). The IC50 values ranged from 2.43 to 14.65 μM for these cell lines, indicating effective growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .

- Mechanism of Action :

- Selectivity Index :

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Broad-Spectrum Activity :

- Mechanism of Action :

Antiviral Activity

Emerging research indicates potential antiviral effects:

- Inhibition of Viral Replication :

Case Studies and Research Findings

Several case studies highlight the biological significance of (2-Ethyl-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)acetic acid:

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (2-Ethyl-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)acetic acid, and how can purity be validated?

- Synthesis : The compound is typically synthesized via multi-step routes involving pyrimidine ring formation followed by functionalization. For example:

Pyrimidine Core Construction : Condensation of ethyl acetoacetate with urea or thiourea derivatives under acidic conditions to form the 6-oxo-1,6-dihydropyrimidine scaffold.

Side-Chain Introduction : Alkylation or nucleophilic substitution at the 5-position to introduce the acetic acid moiety.

Hydrolysis : If an ester intermediate (e.g., ethyl ester) is used, hydrolysis under basic conditions yields the final carboxylic acid.

- Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–260 nm) and nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) are critical for confirming structural integrity. Mass spectrometry (MS) further validates molecular weight .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- NMR : H NMR identifies substituents (e.g., ethyl, methyl groups) and ring protons. C NMR confirms carbonyl (C=O) and carboxylic acid (COOH) groups.

- IR : Stretching frequencies for C=O (~1700 cm) and O-H (carboxylic acid, ~2500–3300 cm) are diagnostic.

Q. How do pH and solvent systems influence the compound’s stability and solubility?

- Solubility : The compound is sparingly soluble in water due to the hydrophobic pyrimidine ring but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Solubility can be enhanced via salt formation (e.g., sodium or potassium salts of the carboxylic acid group).

- Stability : Acidic or basic conditions may hydrolyze the pyrimidine ring. Stability studies using accelerated degradation (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring are recommended .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Enzyme Inhibition : Kinetic assays (e.g., Michaelis-Menten analysis) using target enzymes (e.g., dihydrofolate reductase or thymidylate synthase).

- Cellular Uptake : Fluorescence labeling (e.g., FITC conjugation) tracked via confocal microscopy.

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structural discrepancies between computational models and experimental data (e.g., NMR/X-ray) be resolved?

- Case Study : If DFT-predicted H NMR chemical shifts deviate from experimental values (>0.5 ppm), consider:

Solvent Effects : Re-run calculations with explicit solvent models (e.g., COSMO).

Tautomerism : Evaluate keto-enol or lactam-lactim equilibria via variable-temperature NMR.

Crystal Packing : Compare X-ray-derived torsion angles with gas-phase DFT geometries .

Q. What strategies optimize metabolic flux analysis (MFA) when studying this compound’s role in bacterial systems?

- Isotope Labeling : Use C-glucose to trace carbon incorporation into the pyrimidine ring via GC-MS.

- Flux Balance Analysis (FBA) : Integrate genomic data (e.g., A. pasteurianus metabolic networks) to model ethanol-to-acetate conversion pathways.

- 2D-PAGE : Identify differentially expressed proteins (e.g., alcohol dehydrogenases) in engineered vs. wild-type strains .

Q. What crystallographic challenges arise during refinement, and how are they addressed?

- Common Issues :

- Disorder : Ethyl/methyl groups may exhibit rotational disorder. Apply SHELXL restraints (e.g., DFIX, SIMU).

- Twinned Data : Use TWINLAW in SHELXL to deconvolute overlapping reflections.

Q. How should contradictory analytical data (e.g., HPLC vs. bioassay results) be interpreted?

- Case Study : If HPLC purity is >98% but bioactivity is inconsistent:

Degradants : Perform LC-MS to identify acidic/basic degradation products.

Enantiomeric Purity : Use chiral HPLC or circular dichroism (CD) to rule out racemization.

Protein Binding : Surface plasmon resonance (SPR) assays quantify target binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.